molecular formula C22H28FN3O2 B4885873 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4885873
M. Wt: 385.5 g/mol
InChI Key: XSUWGCBMEZEBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DF-MPPO is a selective sigma-1 receptor agonist, which means that it can bind to and activate sigma-1 receptors in the body. Sigma-1 receptors are proteins that are found in various tissues in the body, including the brain, and are involved in a wide range of physiological processes. The purpose of

Mechanism of Action

1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine binds to and activates sigma-1 receptors in the body. Sigma-1 receptors are located in various tissues in the body, including the brain, and are involved in a wide range of physiological processes. Activation of sigma-1 receptors by 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine can lead to increased neurotransmitter release, modulation of calcium signaling, and regulation of protein folding. These effects can lead to neuroprotective effects and may be useful in the treatment of various neurological disorders.
Biochemical and physiological effects:
1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In animal studies, 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which means that it can be used to study the effects of sigma-1 receptor activation in isolation. 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, the effects of 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine on the body are not well understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine. One area of interest is the potential applications of 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential applications of 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine in the treatment of depression, anxiety, and addiction. Further research is also needed to determine the safety and efficacy of 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine in humans, as well as to explore its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine involves several steps, including the reaction of 1-(2,5-dimethyl-3-furoyl)piperidine with 4-fluorobenzyl chloride to produce 1-(2,5-dimethyl-3-furoyl)-4-fluorobenzylpiperidine. This compound is then treated with piperazine to yield 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine. The synthesis of 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been studied extensively in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. Sigma-1 receptors are involved in a wide range of physiological processes, including neurotransmitter release, calcium signaling, and protein folding. As a selective sigma-1 receptor agonist, 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine has also been studied for its potential applications in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-16-14-21(17(2)28-16)22(27)26-9-3-4-20(15-26)25-12-10-24(11-13-25)19-7-5-18(23)6-8-19/h5-8,14,20H,3-4,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUWGCBMEZEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,5-Dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

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